molecular formula C11H18FN3O B2541477 {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820571-21-8

{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine

Cat. No.: B2541477
CAS No.: 1820571-21-8
M. Wt: 227.283
InChI Key: RBLSMTXIXHUSJY-UWVGGRQHSA-N
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Description

{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine is a research compound of significant interest in neuropharmacology and psychiatric research, primarily due to its established role as a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein-coupled receptor that modulates monoaminergic systems in the brain, including dopamine and serotonin signaling, and is a promising target for novel therapeutics for schizophrenia, depression, and substance use disorders . Its mechanism of action involves the activation of TAAR1, which subsequently regulates intracellular cAMP levels and modulates the activity of key neurotransmitter transporters and neurons. This compound enables researchers to probe the physiological and behavioral roles of the TAAR1 receptor pathway in in vitro and in vivo models, providing critical insights into the receptor's function and validating its potential for therapeutic intervention in a range of neuropsychiatric conditions.

Properties

IUPAC Name

[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FN3O/c1-7-11(8(2)16-14-7)6-15-5-9(12)3-10(15)4-13/h9-10H,3-6,13H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLSMTXIXHUSJY-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC(CC2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C[C@H](C[C@H]2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving appropriate intermediates.

    Final Assembly: The final compound is assembled by coupling the pyrazole and pyrrolidine rings, followed by methylation using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
  • Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit or activate certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

{[(2S,4S)-4-Fluoro-1-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine Dihydrochloride

  • Structure : Differs in the N-substituent (5-methyl-1,3,4-oxadiazole vs. pyrazolylmethyl) and the presence of a dihydrochloride salt.
  • Dihydrochloride salt improves aqueous solubility, critical for formulation .

[1-(2-Fluoro-4-Methanesulfonyl-Phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-Pyrrolidin-3-yl]-amine

  • Structure : Incorporates a pyrazolopyrimidine core and a sulfonylphenyl group.
  • Key Differences :
    • The extended aromatic system may enhance target binding but reduce blood-brain barrier penetration.
    • Sulfonyl groups increase molecular weight and polarity, impacting pharmacokinetics .

Analogues with (1-Methyl-1H-Pyrazol-5-yl)methyl Substituents

N-Methyl-(1-Methyl-1H-pyrazol-5-yl)methylamine

  • Structure : Lacks the fluorinated pyrrolidine ring.
  • Lower molecular weight improves bioavailability but decreases target specificity .

[(3-Bromophenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amine

  • Structure : Replaces pyrrolidine with a bromophenylmethyl group.
  • Key Differences :
    • Bromine enhances lipophilicity, favoring membrane permeability but risking hepatotoxicity.
    • Aromatic bulk may sterically hinder receptor binding compared to the flexible pyrrolidine .

Analogues with Fluorinated Aromatic Groups

N-[2-(4-Fluorophenyl)ethyl]-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]amine

  • Structure : Features a fluorophenethyl group instead of pyrrolidine.
  • Key Differences :
    • Ethyl linker increases flexibility, possibly improving adaptation to binding pockets.
    • Fluorophenyl group mimics tyrosine residues in kinase targets, enhancing affinity .

Biological Activity

The compound {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine , also known as (2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine, is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C10H17FN4
Molecular Weight: 212.27 g/mol
CAS Number: 1820570-10-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The presence of the fluorine atom and pyrazole moiety enhances its binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Recent studies indicate that compounds related to pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related pyrazole compound demonstrated notable antibacterial activity against various strains of bacteria, suggesting that the target compound may possess similar effects.

Compound Target Bacteria Inhibition Zone (mm)
Pyrazole AE. coli15
Pyrazole BS. aureus18
Target CompoundE. coliTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have shown that compounds structurally similar to {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)0.650.50 (Tamoxifen)
A549 (Lung Cancer)2.410.75 (Doxorubicin)
HeLa (Cervical Cancer)TBDTBD

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Preliminary data suggest potential applications in treating mood disorders and neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to the target compound. The findings indicated a significant inhibition of bacterial growth, supporting the hypothesis that modifications in the pyrazole structure can enhance antimicrobial properties .

Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of amino-pyrazole ureas against visceral leishmaniasis and other cancer cell lines. The study reported IC50 values significantly lower than traditional chemotherapeutics, suggesting that similar derivatives could be effective in cancer treatment .

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